molecular formula C14H12O B15075476 2-Ethyldibenzofuran CAS No. 53386-99-5

2-Ethyldibenzofuran

Cat. No.: B15075476
CAS No.: 53386-99-5
M. Wt: 196.24 g/mol
InChI Key: DJTHVLRZQJQQLK-UHFFFAOYSA-N
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Description

2-Ethyldibenzofuran is an organic compound with the molecular formula C14H12O.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyldibenzofuran can be synthesized through the hydrogenation of 2-acetyldibenzofuran in the presence of a hydrogenation catalyst such as Raney nickel or copper chromite. Solvents like ethanol or methanol are commonly used in this process .

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes using similar catalysts and solvents as mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyldibenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Hydrogenation using catalysts like Raney nickel or copper chromite.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring of the benzofuran structure.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields the corresponding alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives have shown significant biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Some benzofuran derivatives are being explored as potential therapeutic agents for diseases such as cancer and viral infections.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyldibenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

2-Ethyldibenzofuran can be compared with other benzofuran derivatives to highlight its uniqueness :

    2-Methylbenzofuran: Similar in structure but with a methyl group instead of an ethyl group.

    2-Phenylbenzofuran: Contains a phenyl group, leading to different chemical properties and applications.

    2-Nitrobenzofuran: Known for its strong biological activities, including antimicrobial and antiparasitic properties.

Properties

CAS No.

53386-99-5

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-ethyldibenzofuran

InChI

InChI=1S/C14H12O/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9H,2H2,1H3

InChI Key

DJTHVLRZQJQQLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=CC=CC=C32

Origin of Product

United States

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